Betamethasone valeroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

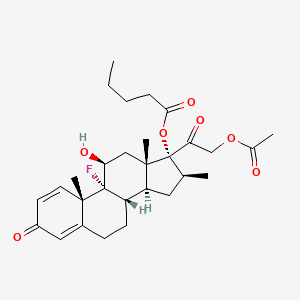

Betamethasone valerate (CAS 2152-44-5) is a synthetic glucocorticoid derived from betamethasone, a potent corticosteroid. Its molecular formula is C₂₇H₃₇FO₆, with a molecular weight of 476.58 g/mol . Structurally, it features a valerate ester group (pentanoate) at the 17α-position of the steroid core, enhancing its lipophilicity and topical bioavailability . This modification allows for prolonged local anti-inflammatory and immunosuppressive effects, making it a first-line treatment for dermatological conditions such as eczema, psoriasis, and allergic dermatitis .

The compound is administered topically as a 0.1% ointment or cream, with minimal systemic absorption due to its esterified form . Its efficacy and safety are supported by extensive pharmacopeial standards, including stringent impurity profiling (e.g., monitoring 21-valerate and other related substances) to ensure therapeutic consistency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone valeroacetate typically involves the esterification of betamethasone with valeric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and spectroscopic analysis, to confirm its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Betamethasone valeroacetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the ester bond can occur under acidic or basic conditions, leading to the formation of betamethasone and valeric acid . Oxidation reactions can modify the hydroxyl groups present in the molecule, while reduction reactions can affect the carbonyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Betamethasone and valeric acid.

Oxidation: Oxidized derivatives of betamethasone.

Reduction: Reduced derivatives of betamethasone.

Scientific Research Applications

Betamethasone valerate is a corticosteroid medication used to treat various skin conditions and inflammatory issues . It is available in different forms, including ointment, cream, lotion, mousse, and medicated plaster, allowing for versatile application depending on the condition and affected area .

Efficacy Data

Clinical data supports the use of betamethasone valerate in treating skin conditions.

Betamethasone Valerate Medicated Plaster (BMVP) vs. Cream for Psoriasis

| Outcome | BMVP | Betamethasone valerate cream 0.12% |

|---|---|---|

| PASI | ||

| Change in baseline score | -10.2 (-61.8%) | -6.3 (-38.4%) |

| 75% success rate | 38.1% | 11.9% |

| SAPASI | ||

| Change in baseline score | -11.5 (-59.3%) | -6.6 (-34%) |

| 75% success rate | 26.2% | 9.5% |

| Skin hydration | ||

| Change in baseline score | +7 (+38.8%) | +1.98 (+11.1%) |

PASI = psoriasis area and severity index; SAPASI = self-administered PASI

Betamethasone Valerate Mousse (BVM) vs. Standard Therapies (ST) for Scalp Psoriasis

- BVM was significantly superior to ST in reducing the mean clinical global score (erythema + scaling + itching + burning) compared to baseline (1.5 +/- 1.9 with BVM and 3.1 +/- 2.7 with ST, P < 0.001).

- 88% of patients had complete or nearly complete resolution of scaling during BVM treatment compared to 66% during ST therapy (P < 0.001).

- BVM was considered easier and more convenient to use compared to ST (P < 0.01).

Usage and Application

Betamethasone valerate is typically applied topically to the affected area of the skin .

- Application Apply a thin film of the medication to the affected area and gently rub it in as directed by your doctor, usually 1 to 3 times daily .

- Areas to Avoid Unless directed by a doctor, avoid using the medication on the face, groin, or underarms .

- Post-Application Wash hands after applying the medication, unless treating the hands . Avoid getting the medication in the eyes, nose, or mouth. If contact occurs, rinse with plenty of water .

- Duration Use this medication only for the condition for which it was prescribed and do not use it for longer than prescribed . If the condition lasts or gets worse after 2 weeks, consult a doctor .

Mechanism of Action

Betamethasone valeroacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression . The compound suppresses the production of pro-inflammatory cytokines and mediators, such as interleukins and tumor necrosis factor-alpha, thereby reducing inflammation and immune response .

Comparison with Similar Compounds

Betamethasone valerate belongs to a class of corticosteroid esters with structural modifications that influence pharmacokinetics, potency, and clinical applications. Below is a detailed comparison with key analogues:

Structural and Physicochemical Differences

Key Insights :

- Ester Position : The 17α-ester (valerate) in betamethasone valerate optimizes topical activity, while 21-esters (e.g., acetate, phosphate) influence systemic release .

- Hydrophobicity : Betamethasone dipropionate’s dual propionate groups confer greater hydrophobicity than valerate, prolonging tissue retention .

- Enantiomerism : Dexamethasone differs from betamethasone by a single chiral center (C16), leading to distinct pharmacokinetic profiles .

Pharmacokinetic and Clinical Comparisons

Key Findings :

- Potency : Betamethasone dipropionate is 2–3x more potent than valerate due to slower ester hydrolysis and enhanced tissue binding .

- Systemic vs. Topical : Dexamethasone and betamethasone sodium phosphate are used systemically, whereas valerate and dipropionate are optimized for localized action .

- Pharmacokinetics : Betamethasone exhibits slower clearance and longer persistence than dexamethasone (64% relative bioavailability in oral/IM routes) .

Therapeutic Equivalence and Regulatory Considerations

- Betamethasone valerate (0.1% topical) holds an AB rating for therapeutic equivalence in the U.S., indicating bioequivalence to reference listed drugs .

- Betamethasone acetate/sodium phosphate injections require rigorous bioequivalence studies measuring plasma levels of both prodrugs and active betamethasone .

- Impurities : The 21-valerate form of betamethasone is a critical impurity (≤0.5% per EP standards), as incorrect esterification reduces efficacy .

Biological Activity

Betamethasone valerate, a synthetic corticosteroid, is widely recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into the biological activity of betamethasone valerate, emphasizing its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile based on diverse research findings.

Betamethasone valerate primarily exerts its effects through glucocorticoid receptor agonism , which activates various anti-inflammatory pathways. The mechanisms can be categorized into:

- Genomic Pathway : This slower response involves the activation of glucocorticoid receptors that initiate the transcription of anti-inflammatory genes, such as phosphoenolpyruvate carboxykinase and interleukin-1 receptor antagonist .

- Nongenomic Pathway : This faster response modulates immune cell activity (e.g., T-cells, monocytes) through existing membrane-bound receptors and second messengers, leading to rapid anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetic profile of betamethasone valerate is crucial for understanding its therapeutic application:

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of betamethasone valerate in treating various dermatological conditions:

- Atopic Dermatitis : Clinical trials have shown that betamethasone valerate is as effective as mometasone furoate in managing atopic dermatitis. In a study involving 30 patients, betamethasone valerate was preferred for its superior cosmetic properties (smell, consistency) compared to mometasone furoate (p≤0.005) .

- Psoriasis : Betamethasone valerate cream (0.1%) was found to be as effective as fluticasone propionate in treating moderate-to-severe psoriasis. In two randomized trials involving 350 patients, significant improvement was observed in both treatment groups over 29 days, with 69% of patients rated clear to good using betamethasone valerate .

- Phimosis Treatment : A study involving 220 boys aged 3 to 10 years demonstrated that formulations containing betamethasone valerate significantly improved success rates in treating phimosis compared to placebo. After 60 days, treatment groups achieved a total response rate of 54.8% compared to 29% for placebo .

Safety Profile

While betamethasone valerate is generally well-tolerated, potential adverse effects include:

- Skin irritation

- Thinning of the skin

- Systemic absorption leading to adrenal suppression in high doses or prolonged use

A structured analysis of adverse effects indicates that while serious side effects are rare, monitoring is essential during prolonged therapy .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of betamethasone valeroacetate that influence its analytical method development?

this compound's solubility profile (practically insoluble in water, soluble in alcohol/acetone) and crystalline structure necessitate tailored chromatographic conditions. For HPLC analysis, a C18 stationary phase with methanol:water mobile phases is typically validated for selectivity and linearity . Stability under light exposure requires storage in airtight, light-protected containers, which is critical for maintaining sample integrity during long-term studies .

Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?

Stability protocols must include accelerated degradation studies (e.g., exposure to heat, humidity, light) and validated stability-indicating methods (e.g., HPLC with UV detection). Monitor degradation products like betamethasone valerate-related compound H, which requires relative retention time adjustments in chromatographic systems to resolve co-eluting impurities . Storage conditions should align with pharmacopeial standards (e.g., USP-NF), specifying airtight containers and ambient temperature .

Q. What standardized methods are recommended for quantifying this compound in topical formulations?

USP guidelines prescribe reverse-phase HPLC with methanol:water gradients for assay validation. Key parameters include:

- Precision : ≤2% RSD for intra/inter-day variability.

- Accuracy : 98–102% recovery in spiked samples.

- Linearity : R² ≥0.999 over 80–120% of the target concentration .

Advanced Research Questions

Q. How can conflicting chromatographic data for this compound degradation products be resolved?

Discrepancies in relative retention times (e.g., between this compound and its related compound H) often arise from column aging or mobile phase pH shifts. Mitigation strategies include:

- Column recalibration using USP reference standards.

- Mobile phase optimization : Adjusting buffer pH (±0.2 units) to enhance peak resolution.

- Forced degradation studies to confirm impurity identity via LC-MS .

Q. What experimental designs are optimal for comparing the efficacy of this compound formulations in clinical trials?

Randomized, double-blind studies with stratified cohorts (e.g., varying concentrations: 0.1% vs. 0.2%) and placebo controls are critical. For topical applications, include crossover designs to assess inter-patient variability. Use non-invasive biomarkers (e.g., transepidermal water loss) to quantify anti-inflammatory efficacy objectively .

Q. How do solubility differences in biorelevant media affect this compound’s pharmacokinetic modeling?

this compound’s low aqueous solubility necessitates solubility-enhancing agents (e.g., surfactants) in biorelevant media (e.g., FaSSIF/FeSSIF). Use shake-flask methods with equilibrium times ≥24 hours to determine thermodynamic solubility. Data contradictions (e.g., pH-dependent solubility) require validation via parallel artificial membrane permeability assays (PAMPA) .

Q. What methodological gaps exist in current impurity profiling for this compound?

USP-NF monographs lack explicit relative retention times for all degradation products. Researchers must supplement pharmacopeial methods with mass spectrometry (e.g., HRMS) to identify unknown impurities. Collaborative studies across labs are recommended to harmonize impurity thresholds .

Q. Methodological Guidance

- For HPLC method development : Prioritize column temperature control (±2°C) to minimize retention time drift .

- In clinical trials : Use stratified randomization to balance confounding variables (e.g., skin type) and ensure blinding integrity .

- For stability studies : Include photolytic stress testing (ICH Q1B guidelines) to assess light sensitivity .

Properties

CAS No. |

5919-89-1 |

|---|---|

Molecular Formula |

C29H39FO7 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

InChI |

InChI=1S/C29H39FO7/c1-6-7-8-25(35)37-29(24(34)16-36-18(3)31)17(2)13-22-21-10-9-19-14-20(32)11-12-26(19,4)28(21,30)23(33)15-27(22,29)5/h11-12,14,17,21-23,33H,6-10,13,15-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 |

InChI Key |

QSZKFXMOBKKROF-YCUXZELOSA-N |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.